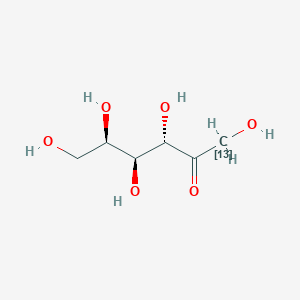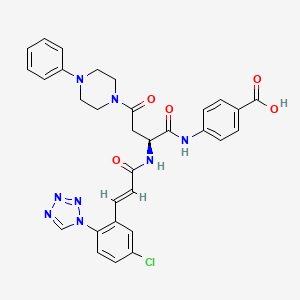
(+/-)-Tartaric-2,3-D2 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Tartaric-2,3-D2 acid is a deuterated form of tartaric acid, where the hydrogen atoms at the 2 and 3 positions are replaced with deuterium. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and beverage industry, as well as in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Tartaric-2,3-D2 acid typically involves the deuteration of tartaric acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, tartaric acid can be treated with deuterated water (D2O) in the presence of a catalyst to achieve the desired deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Tartaric-2,3-D2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce di-deuterated derivatives.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield di-deuterated derivatives, while reduction may produce deuterated alcohols.
Wissenschaftliche Forschungsanwendungen
(+/-)-Tartaric-2,3-D2 acid has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It is used in studies involving enzyme mechanisms and metabolic pathways.
Medicine: It is used in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: It is used in the production of deuterated compounds for various industrial applications, such as in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (+/-)-Tartaric-2,3-D2 acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways. The presence of deuterium atoms can influence the rate of enzymatic reactions, leading to differences in metabolic outcomes compared to non-deuterated compounds.
Vergleich Mit ähnlichen Verbindungen
(+/-)-Tartaric-2,3-D2 acid can be compared with other similar compounds, such as:
Tartaric acid: The non-deuterated form, which is widely used in the food and beverage industry.
Deuterated tartaric acid derivatives: Other deuterated forms of tartaric acid with different deuteration patterns.
The uniqueness of this compound lies in its specific deuteration at the 2 and 3 positions, which can lead to distinct chemical and biological properties compared to other forms of tartaric acid.
Eigenschaften
Molekularformel |
C4H6O6 |
|---|---|
Molekulargewicht |
152.10 g/mol |
IUPAC-Name |
(2S,3S)-2,3-dideuterio-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1/i1D,2D |
InChI-Schlüssel |
FEWJPZIEWOKRBE-DSWNTLALSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O)([C@@]([2H])(C(=O)O)O)O |
Kanonische SMILES |
C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)




![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)




![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)
![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)
